N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
Description
N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a cyclohexyl group, a dimethylamino group, a morpholine ring, and a pyridine carboxamide moiety, making it a subject of interest in various chemical and biological studies.
Properties
IUPAC Name |
N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-23(2)19(16-6-4-3-5-7-16)15-22-20(25)18-14-17(8-9-21-18)24-10-12-26-13-11-24/h8-9,14,16,19H,3-7,10-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXYWGSKMJKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NC=CC(=C1)N2CCOCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Carboxamide Core: The synthesis begins with the preparation of the pyridine-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Introduction of the Morpholine Ring: The acid chloride is reacted with morpholine to form the 4-morpholin-4-ylpyridine-2-carboxamide.
Attachment of the Cyclohexyl Group: The next step involves the alkylation of the morpholine nitrogen with 2-cyclohexyl-2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, alcohols, or other nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide: Lacks the cyclohexyl group, which may affect its binding affinity and pharmacological properties.
N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-piperidin-4-ylpyridine-2-carboxamide: Contains a piperidine ring instead of morpholine, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclohexyl group and the morpholine ring, along with the pyridine carboxamide core, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
